Raloxifene N-Oxide
Overview
Description
Raloxifene is a selective estrogen receptor modulator (SERM) that is clinically effective in preventing postmenopausal osteoporosis. It has been shown to have a vasculo-protective effect by stimulating nitric oxide (NO) production in endothelial cells and enhancing NO release in rat aorta, which is associated with increased endothelial nitric oxide synthase (eNOS) mRNA expression . Raloxifene's ability to lower ischemia susceptibility in the heart of ovariectomized rats also highlights its potential cardiovascular benefits .
Synthesis Analysis
The synthesis of raloxifene-related compounds has been explored in various studies. For instance, the sonochemical synthesis of a neodymium sesquioxide and graphene oxide nanocomposite has been reported for the sensitive electrochemical detection of raloxifene . This indicates the ongoing research into novel methods for synthesizing compounds that can interact with or detect raloxifene.
Molecular Structure Analysis
Raloxifene's molecular structure allows it to act as a potent inhibitor of human liver aldehyde oxidase, affecting the metabolism of other compounds . The bisphenol structure with a hydrophobic group on the benzothiophene ring system is crucial for its inhibitory potency .
Chemical Reactions Analysis
Raloxifene is susceptible to oxidation, forming N-oxide derivatives as primary degradation products . The presence of peroxide impurities in excipients such as povidone and crospovidone can significantly influence the stability of raloxifene hydrochloride in tablets, leading to the formation of N-oxide . Additionally, raloxifene can undergo bioactivation mediated by cytochrome P450 3A4, resulting in irreversible enzyme inhibition and thiol adduct formation . The oxygenation versus dehydrogenation pathways of raloxifene have been studied, with evidence suggesting that dehydrogenation to a reactive diquinone methide is a likely intermediate in CYP3A4 inactivation .
Physical and Chemical Properties Analysis
The physical and chemical properties of raloxifene are influenced by its interactions with various enzymes and excipients. Its ability to inhibit aldehyde oxidase and its susceptibility to oxidation by peroxide impurities in excipients are key aspects of its chemical behavior . The formation of thiol adducts through bioactivation by cytochrome P450 3A4 also reflects its reactive nature and potential for drug interactions . The studies on raloxifene's metabolism and stability provide insights into its physical and chemical properties, which are important for its pharmaceutical applications and potential side effects .
Scientific Research Applications
Vasculo-Protective Effects
Raloxifene, a selective estrogen receptor modulator (SERM), has been shown to activate endothelial nitric oxide synthase (eNOS) in human endothelial cells. This action stimulates endothelial NO production, which could have direct vasculo-protective effects (Simoncini & Genazzani, 2000). Similarly, raloxifene enhances NO release in the rat aorta, increasing eNOS mRNA expression and indicating potential benefits for vascular health (Rahimian et al., 2002).
Impact on Inflammation and Organ Dysfunction
Raloxifene has been evaluated for its anti-inflammatory properties. In ovariectomized rats, it mitigated multiple organ dysfunction syndrome (MODS) by inducing high levels of heat shock protein 70 (HSP70) and heme oxygenase 1 (HO-1), thus exerting antioxidant and anti-inflammatory capacities (Shen et al., 2017). Additionally, it inhibits lipopolysaccharide-induced nitric oxide production in macrophage cells, suggesting an anti-inflammatory action through blocking specific signaling pathways (Lee, Park, & Kim, 2008).
Protective Effects in Osteoarthritis and Bone Health
Raloxifene shows potential chondroprotective roles in osteoarthritis. It was observed to restore cell viability and reduce inflammatory markers in human osteoarthritis chondrocytes exposed to Interleukin-1 beta (IL-1β) (Tinti et al., 2011). Moreover, studies have indicated that raloxifene can improve bone mechanical properties independently of changes in bone mass, possibly through a cell-independent mechanism affecting bone material properties (Gallant et al., 2014).
Applications in Brain Health and Neurodegenerative Diseases
Raloxifene may offer benefits in treating various types of brain injuries and neurodegenerative diseases. It has shown protective effects against brain damage after traumatic brain injury (TBI) in mice and exhibited potential in clinical trials assessing effects on mild cognitive impairments (Veenman, 2020).
Other Therapeutic Implications
Raloxifene has been evaluated for its effects on cognition, mental health, sleep, and sexual function in menopausal women, with some evidence suggesting improvement in verbal memory and a decrease in the risk of mild cognitive impairment (Yang, Yu, & Zhang, 2013).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Raloxifene N-Oxide. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Raloxifene has shown pronounced protective effects against progressing brain damage after traumatic brain injury (TBI) in mice . It has also been assessed in various human clinical trials, including assaying its effects on mild cognitive impairments . For future human studies of raloxifene, to gain further insights regarding effects on neurodegeneration, cognitive impairment, and dementia, a dosage of 120 mg/kg of raloxifene (or higher, as up to 600 mg/kg) is optimal .
properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNADIZJVEMEXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173218 | |
Record name | Raloxifene N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene N-Oxide | |
CAS RN |
195454-31-0 | |
Record name | Raloxifene N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195454310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raloxifene N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALOXIFENE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BRV5W297 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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